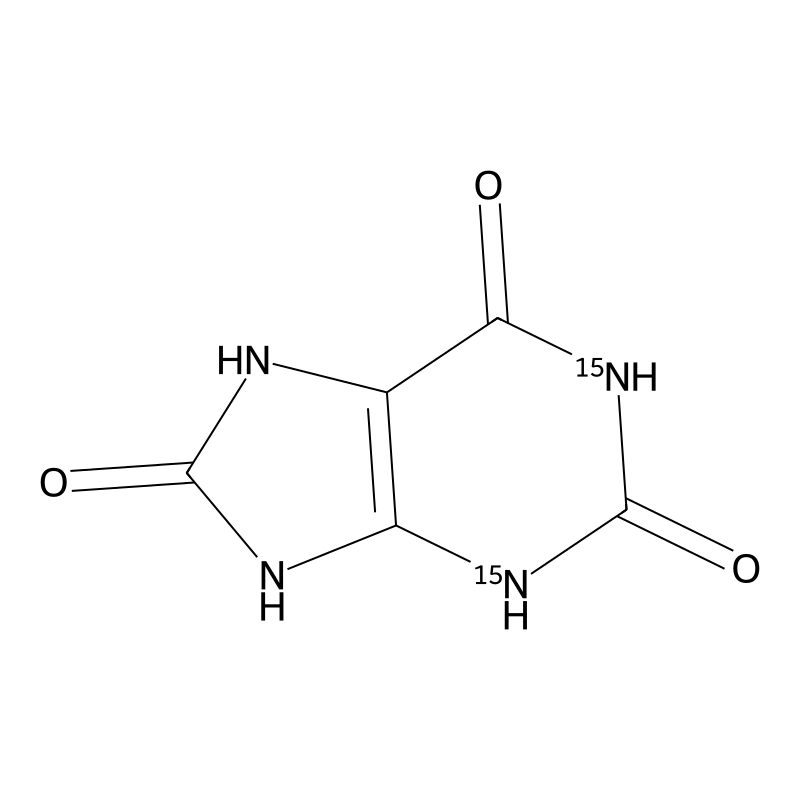7,9-dihydro-3H-purine-2,6,8-trione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Identification and Chemistry:
7,9-dihydro-3H-purine-2,6,8-trione is the chemical name for a more commonly known compound: uric acid. It is a heterocyclic compound, meaning it contains a ring structure composed of different elements. In the case of uric acid, the ring contains carbon, nitrogen, and oxygen atoms. Uric acid has the molecular formula C5H4N4O3.
Role in Purine Metabolism:
Uric acid is the final product of purine metabolism in humans and other higher primates. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA. During normal cellular processes, purines are constantly broken down and recycled. Uric acid is formed as the end product of this breakdown pathway.
Research in Hyperuricemia and Gout:
Elevated levels of uric acid in the blood, a condition known as hyperuricemia, are associated with gout. Gout is a type of inflammatory arthritis characterized by the formation of crystals in joints, causing pain and swelling. Research has focused on understanding how uric acid crystal formation and deposition contribute to gout pathogenesis and identifying potential therapeutic targets for gout treatment.
Research in Oxidative Stress and Cardiovascular Disease:
Recent research suggests a potential link between uric acid and oxidative stress, a condition where the body produces excessive free radicals that damage cells. This has led to investigations into the potential role of uric acid in the development of cardiovascular diseases. However, this is an ongoing area of research, and further studies are needed to establish a definitive link.
Research as a Biomarker:
Uric acid levels are routinely measured in blood tests for various purposes, including evaluating kidney function, monitoring gout, and assessing overall health status. Research is ongoing to explore the potential of uric acid as a biomarker for other diseases, such as metabolic syndrome and chronic kidney disease.
7,9-Dihydro-3H-purine-2,6,8-trione, commonly referred to as uric acid, is a heterocyclic compound characterized by its purine structure. It contains carbon, nitrogen, oxygen, and hydrogen with the chemical formula . This compound is an oxopurine where the purine ring is substituted by oxo groups at positions 2, 6, and 8. Uric acid is primarily known for being the final product of purine metabolism in humans and other primates, resulting from the breakdown of purine nucleotides through enzymatic reactions involving xanthine oxidase .
Xanthine acts as an intermediate in the purine salvage pathway, a metabolic process that allows cells to reuse purine bases for nucleotide synthesis []. It can also function as a signaling molecule, interacting with specific receptors in the nervous system and immune system, although the exact mechanisms are still under investigation [, ].
Uric acid plays a dual role in human physiology:
- Antioxidant Properties: It acts as a potent antioxidant, contributing significantly to the antioxidant capacity of blood plasma. In humans, over half of this capacity comes from the hydrogen urate ion .
- Pathological Implications: Elevated levels of uric acid can lead to hyperuricemia, which is associated with gout—a form of arthritis characterized by painful inflammation due to crystal deposition in joints. High concentrations can also result in the formation of kidney stones .
Several methods exist for synthesizing uric acid:
- From Glycine and Urea: An early synthesis method involved heating urea with glycine, yielding uric acid as a product .
- From Xanthine: The most common biological synthesis occurs through the oxidation of xanthine by xanthine oxidase in the purine degradation pathway.
- Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions involving purines or their derivatives under controlled conditions .
Uric acid has several applications:
- Clinical Diagnostics: Measurement of uric acid levels in blood and urine is crucial for diagnosing gout and monitoring renal function.
- Research: Its role as an antioxidant has made it a subject of interest in studies related to oxidative stress and aging.
- Pharmaceuticals: Compounds that modulate uric acid levels are used in treating gout and other related disorders .
Research into the interactions involving uric acid has revealed various insights:
- Drug Interactions: Certain medications used for managing hypertension or diuretics can affect uric acid levels, potentially exacerbating gout symptoms.
- Dietary Factors: High-purine diets (e.g., red meat and seafood) increase uric acid production and can trigger gout attacks. Conversely, low-purine diets may help manage levels effectively .
Several compounds are structurally or functionally similar to 7,9-dihydro-3H-purine-2,6,8-trione:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Hypoxanthine | Purine derivative | Precursor to xanthine; less oxidized than uric acid. |
| Xanthine | Purine derivative | Intermediate in purine metabolism; readily converted to uric acid. |
| Allantoin | Urea derivative | Product of uric acid oxidation; more soluble than uric acid. |
| Caffeine | Methylxanthine | Stimulant; shares structural features with purines but has different physiological effects. |
| Theobromine | Methylxanthine | Found in cocoa; similar structure but distinct biological activity compared to uric acid. |
Uric acid's uniqueness lies primarily in its role as the end product of purine metabolism in humans and its significant antioxidant properties, contrasting with its metabolic precursors like hypoxanthine and xanthine which are less stable and more reactive .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








